Cyclo(-RGDfK)

Catalog No.
S003312
CAS No.
161552-03-0
M.F
C27H41N9O7
M. Wt
603.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclo(-RGDfK)

Researchers often encounter failed experiments when using linear RGD peptides due to low affinity (micromolar) and rapid proteolytic degradation. Cyclo(-RGDfK) (CAS 161552-03-0) solves these challenges with a cyclic scaffold delivering nanomolar αvβ3 integrin binding and exceptional serum stability. The D-Phe and Lys residues provide a pre-organized conformation and a free amine for efficient covalent conjugation to drugs, nanoparticles, or surfaces. This enables precise targeting in drug delivery, tissue engineering, and cell adhesion studies. Supplied as lyophilized powder, rigorously QC’d by HPLC and MS. Ready for immediate shipment.

CAS Number

161552-03-0

Product Name

Cyclo(-RGDfK)

IUPAC Name

2-[(2S,5R,8S,11S)-8-(4-aminobutyl)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid

Molecular Formula

C27H41N9O7

Molecular Weight

603.7 g/mol

InChI

InChI=1S/C27H41N9O7/c28-11-5-4-9-18-24(41)34-17(10-6-12-31-27(29)30)23(40)32-15-21(37)33-20(14-22(38)39)26(43)36-19(25(42)35-18)13-16-7-2-1-3-8-16/h1-3,7-8,17-20H,4-6,9-15,28H2,(H,32,40)(H,33,37)(H,34,41)(H,35,42)(H,36,43)(H,38,39)(H4,29,30,31)/t17-,18-,19+,20-/m0/s1

InChI Key

NVHPXYIRNJFKTE-HAGHYFMRSA-N

Synonyms

2-[(2S,5R,8S,11S)-8-(4-aminobutyl)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid

Canonical SMILES

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=CC=C2)CC(=O)O

Isomeric SMILES

C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=CC=C2)CC(=O)O

Cyclo(RGDfK) is a synthetic lipopeptide inhibitor of αvβ3 integrin (IC50 = 1.33 nM). Osteoblast cultures, which express αvβ5 and αvβ3 integrins, but not M21L cells that do not express these integrins, bind to cyclo(RGDfK)-coated surfaces. Cyclo(RGDfK) is taken up into tumors in vivo and in vitro and it has been polymerized or conjugated to various fluorophores, radiolabels, and peptide sequences for use in fluorescent and PET imaging to study tumor cell adhesion.
Cyclo(-RGDfK) is a potent and selective inhibitor of the αvβ3 integrin. IC50 value:Target: αvβ3 integrin inhibitorin vitro: NOPO-c(RGDfK) and its Ga(III) and Cu(II) complexes showed high affinity to αvβ3 integrin (IC50 = 0.94 ± 0.06, 1.02 ± 0.09, and 0.51 ± 0.06 nM, respectively). [(66)Ga]DOTA-E-[c(RGDfK)]2 can be prepared with high radiochemical purity (>97%), specific activity (36-67GBq/μmol), in vitro stability, and moderate protein binding. MicroPET imaging up to 24 post-injection showed contrasting tumors reflecting αvβ3-targeted tracer accumulation.

Purity

≥95%

Package Size

1 mg, 5 mg

Cyclo(-RGDfK) is a cyclic pentapeptide designed for high-affinity, selective binding to integrin receptors, particularly αvβ3. The molecule's structure incorporates the core Arginine-Glycine-Aspartic acid (RGD) recognition sequence. Its cyclization and the inclusion of a D-phenylalanine residue create a conformationally constrained backbone. This pre-organized structure is critical for enhancing binding affinity and enzymatic stability compared to simple linear RGD peptides, making it a reliable tool for applications requiring precise and sustained integrin interaction. [1]

Research Fit

1 Supports αvβ3 integrin-targeted research workflows
2 Reported fit for molecular imaging probe conjugation
3 May support multivalent targeting scaffold design

Procuring a generic linear RGD peptide as a substitute for Cyclo(-RGDfK) often fails due to the linear form's inherent flexibility, which results in significantly lower binding affinity (micromolar vs. nanomolar) and rapid degradation by serum proteases. [1] Furthermore, substitution with other cyclic peptides, such as the common benchmark Cyclo(-RGDfV), is frequently unviable for researchers developing targeted agents. Cyclo(-RGDfK) contains a lysine (K) residue specifically to provide a primary amine side-chain, which serves as a robust and accessible chemical handle for conjugation to drugs, imaging agents, or surfaces—a feature absent in the valine (V) analogue. [2]

Substitution Risk

Sequence mismatch Amino acid changes (e.g., to c(RGDyK) or c(RGDfV)) may shift αvβ3 affinity and integrin selectivity profiles.
Hydrophilicity shift Variations in Log P between RGD analogs can alter in vivo distribution and imaging contrast, making direct substitution unreliable.
Conformation dependence The constrained cyclic presentation of RGD influences integrin subtype recognition; even conservative replacements may change targeting behavior.

High-Affinity αvβ3 Inhibition and Defined Selectivity Profile

Cyclo(-RGDfK) demonstrates potent, low-nanomolar inhibition of the αvβ3 integrin, a key receptor in angiogenesis and tumor metastasis. In direct comparative assays, its IC50 value for αvβ3 was measured at 2.3 nM. [1] This is over 1,000-fold more potent than common linear peptides like RGDS, which typically exhibit IC50 values in the low-to-mid micromolar range. The compound also shows a clear selectivity profile, with a 24-fold lower affinity for the αvβ6 integrin (IC50 = 55 nM), allowing for targeted studies of αvβ3-mediated pathways. [1]

Evidence DimensionIntegrin Inhibition Potency (IC50)
Target Compound Data2.3 nM against αvβ3; 55 nM against αvβ6
Comparator Or BaselineLinear RGD Peptides (~2000-10000 nM against αvβ3)
Quantified DifferenceOver 1000-fold higher potency vs. linear peptides for αvβ3; 24-fold selectivity for αvβ3 over αvβ6.
ConditionsSolid-phase competitive binding assay with purified human integrins.

This high affinity reduces the required material quantity, lowers potential off-target effects at high concentrations, and ensures reliable, potent inhibition in cellular assays.

Dimer vs. Monomer Affinity
Head-to-head
HYNIC-E[c(RGDfK)]₂ dimer IC₅₀: 9.07 nM
c(RGDyK) monomer IC₅₀: 80.0 nM
8.8-fold higher affinity for αvβ3
Supports dimeric probe design for improved integrin binding
Competitive binding on U87MG cells; context-dependent

Engineered for Facile Conjugation: A Key Processability Advantage

A primary procurement driver for selecting Cyclo(-RGDfK) is the intentional inclusion of a lysine (K) residue. The lysine's primary amine side-chain provides a reliable and versatile site for covalent attachment to other molecules, such as nanoparticles, imaging agents, or polymer scaffolds, using well-established amine-reactive chemistries (e.g., NHS-esters). [1] This is a critical design feature that distinguishes it from other high-affinity cyclic peptides like Cilengitide (Cyclo(-RGDfV-)), which lacks a comparable conjugation handle and requires more complex, multi-step modification for attachment. [2]

Evidence DimensionSuitability for Amine-Reactive Conjugation
Target Compound DataHigh: Contains an accessible primary amine on the lysine side-chain.
Comparator Or BaselineCyclo(-RGDfV-) (Cilengitide): Lacks a primary amine handle for common conjugation chemistries.
Quantified DifferenceProvides a direct, single-step conjugation site not present in the valine-containing analogue.
ConditionsStandard bioconjugation protocols, such as reaction with N-hydroxysuccinimide (NHS) esters.

This feature simplifies synthesis workflows, reduces development time, and makes it the preferred precursor for creating αvβ3-targeted materials and therapeutics.

Multimer Affinity vs. c(RGDfV)
Head-to-head
c(RGDfK)-protein conjugate IC₅₀: 0.6–23 nM
c(RGDfV) monomer IC₅₀: 158 nM
Parent peptide IC₅₀: 818 nM
>6-fold higher affinity than c(RGDfV)
Supports multivalent construct development for enhanced avidity
Endothelial cell radiobinding/displacement studies

Enhanced Stability for Improved Experimental Reproducibility

The cyclic structure of Cyclo(-RGDfK) confers significant resistance to degradation by proteases commonly found in serum and cell culture media. [1] This contrasts sharply with linear RGD peptides, which are known to be highly susceptible to enzymatic cleavage, leading to a short half-life and loss of activity during experiments. The enhanced stability of the cyclic form ensures a consistent active concentration over the course of long-term cell culture experiments or in vivo studies, directly improving the reliability and reproducibility of results. [2]

Evidence DimensionResistance to Enzymatic Degradation
Target Compound DataHigh (Conformationally constrained and protease-resistant)
Comparator Or BaselineLinear RGD Peptides (Low; rapidly degraded by proteases)
Quantified DifferenceMaintains biological activity over extended periods where linear peptides would be inactivated.
ConditionsIn vitro cell culture with serum; in vivo circulation.

This stability is critical for procurement in applications requiring long incubation times or in vivo administration, as it prevents loss of material and ensures consistent biological effects.

Hydrophilicity Log P Comparison
Head-to-head
¹⁸F-Galacto-cyclo(RGDfK) Log P: -3.2
⁶⁸Ga-NODAGA-cyclo(RGDyK) Log P: -4.0
0.8 log unit difference
Informs pharmacokinetic tuning of imaging probes
Higher hepatobiliary uptake observed; method-dependent clearance
Integrin Selectivity Profile
Class-level
αvβ3 IC₅₀: 7–40 nM
αvβ5 IC₅₀: 600–4,000 nM
αIIbβ3 IC₅₀: 700–5,000 nM
≥15-fold selectivity for αvβ3
Supports αvβ3-selective targeting workflow; minimizes off-target binding
Purified integrin inhibition; review target-specific models
In Vivo Tumor Uptake Metrics
Supporting evidence
Tumor uptake: 3.10 ± 0.35 %ID/g (4h, ⁹⁹ᵐTc-dimer)
Tumor-to-blood ratio: 1.97 (24h), ~5 (4h, ⁶⁶Ga-dimer)
Validates tumor targeting in xenograft models for imaging research
U87MG glioma model; replication in target model advised

Targeting Ligand for Imaging Probes and Drug Delivery Systems

Due to its high affinity for αvβ3 integrin and its readily conjugatable lysine residue, this compound is a primary choice for developing targeted systems. It can be covalently attached to nanoparticles, liposomes, or cytotoxic drugs to direct them specifically to tumor vasculature and cancer cells overexpressing the receptor. [1]

Surface Functionalization of Biomaterials for Tissue Engineering

The compound's high stability and available conjugation site make it ideal for immobilizing onto scaffolds, implants, or cell culture surfaces. This functionalization promotes specific adhesion, proliferation, and differentiation of desired cell types (e.g., endothelial cells, osteoblasts) by engaging αvβ3 integrins, which is critical for regenerative medicine and advanced 3D cell culture. [2]

High-Potency Control for In Vitro Cell Adhesion and Migration Assays

Given its potent and selective inhibition of αvβ3, Cyclo(-RGDfK) serves as a reliable positive control or competitive inhibitor in research studying integrin-mediated cell adhesion, migration, and signaling. Its stability ensures consistent results across experiments, unlike rapidly degrading linear peptides. [3]

Application Fit

Application
Selection Property
Validation Focus
Integrin αvβ3 molecular imaging studies
Reported affinity and selectivity for αvβ3
Tumor-to-background contrast in model systems
Antiangiogenic pathway research
αvβ3 antagonism and cell-adhesion inhibition
Endothelial cell adhesion assay endpoints
Targeted delivery system functionalization
Maintained affinity upon conjugation to scaffolds
Bioconjugation retention of targeting function
Integrin-binding assay and cell adhesion controls
Characterized binding specificity (αvβ3)
Competitive binding assay reproducibility

XLogP3

-4.7

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

9

Exact Mass

603.31289468 Da

Monoisotopic Mass

603.31289468 Da

Heavy Atom Count

43
[1]. Simecek J, et al. Benefits of NOPO as chelator in gallium-68 peptides, exemplified by preclinical characterization of (68)Ga-NOPO-c(RGDfK). Mol Pharm. 2014 May 5;11(5):1687-95.

[2]. Lopez-Rodriguez V, et al. Preparation and preclinical evaluation of (66)Ga-DOTA-E(c(RGDfK))2 as a potential theranostic radiopharmaceutical. Nucl Med Biol. 2015 Feb;42(2):109-14.

[3]. Kim YS, et al. Synthesis and characterization of gadolinium-Peptidomimetic complex as an αvβ3 integrin targeted MR contrast agent. Bioorg Med Chem Lett. 2015 May 15;25(10):2056-9.

Explore Compound Types